molecular formula C9H12N2S B2626288 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile CAS No. 251111-86-1

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile

Cat. No. B2626288
M. Wt: 180.27
InChI Key: JTNULISILMEPEN-UHFFFAOYSA-N
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Description

“2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile” is a chemical compound with a molecular weight of 170.28 .


Molecular Structure Analysis

The InChI code for this compound is “1S/C8H14N2S/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4,9H2,1-3H3” which provides information about its molecular structure .

It has a molecular weight of 170.28 . More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Heterocyclic Compound Synthesis

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile and its derivatives are primarily used in the synthesis of various heterocyclic compounds. For instance, (tert-Butyl-NNO-azoxy)acetonitrile, a derivative, serves as a precursor for numerous nitrogen heterocycles. Its synthesis demonstrates the first instance of one-step reduction of an oxime group to a methylene unit using an aminating agent, marking a significant advancement in heterocyclic compound synthesis (Klenov et al., 2016). Similarly, compounds related to 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile are used to synthesize various phenol derivatives, highlighting its versatility in producing complex molecular structures (Nassiri, 2017).

Dimerization Reactions

These compounds also play a crucial role in dimerization reactions, leading to the formation of tricyclic aminonitriles, which are valuable in medicinal chemistry and material science. The transformation process includes a dimerization step followed by a pyrrole cyclization, exemplifying the compound's utility in complex organic reactions (Gütschow & Powers, 2001).

C(sp3)–H Functionalization

In the realm of organic chemistry, the derivative tert-butyl peroxybenzoate (TBPB) mediated direct alkylation of acetonitrile showcases its role in C(sp3)–H functionalization. This process is crucial for constructing ketonitriles and α-aryl ketones, providing a metal-free solution for such syntheses (Chu et al., 2015).

Formation of Complex Structures

The compound's derivatives are instrumental in forming complex molecular structures, such as the Cu(II)–phenoxyl radical complex, demonstrating its utility in synthesizing and studying novel molecular entities (Debnath et al., 2013).

Synthesis of Phenol Derivatives

Phenol derivatives synthesized through reactions involving 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile demonstrate the compound's utility in producing pharmacologically relevant structures. These derivatives have potential applications in various domains, including medicinal chemistry (Nassiri, 2017).

Safety And Hazards

The safety information for this compound indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315, H319, and H335 .

properties

IUPAC Name

2-(2-tert-butyl-1,3-thiazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-9(2,3)8-11-7(4-5-10)6-12-8/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNULISILMEPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile

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